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molecular formula C13H11NO2 B8799089 1-Benzyl-2-nitrobenzene CAS No. 41412-10-6

1-Benzyl-2-nitrobenzene

Cat. No. B8799089
M. Wt: 213.23 g/mol
InChI Key: UPKQTNZSDMAYNO-UHFFFAOYSA-N
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Patent
US03972926

Procedure details

The reactions of this example use the procedures of Example 1. 2-Nitrobenzyl chloride is reacted with benzene to give 2-nitrodiphenylmethane which is reduced to 2-aminodiphenylmethane. The 2-aminodiphenylmethane is reacted with trifluoromethanesulfonic anhydride to give 2-benzyltrifluoromethanesulfonanilide, m.p. 55°-56.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6]Cl)([O-:3])=[O:2]>C1C=CC=CC=1>[CH:4]1[CH:11]=[CH:10][C:9]([CH2:6][C:5]2[C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:8][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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